molecular formula C8H11ClF3NO B1443040 2-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]ethan-1-one CAS No. 1183080-15-0

2-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]ethan-1-one

Cat. No.: B1443040
CAS No.: 1183080-15-0
M. Wt: 229.63 g/mol
InChI Key: FUQMJOAWCZVPQW-UHFFFAOYSA-N
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Description

Historical Context of Halogenated Trifluoromethylpiperidine Derivatives

The development of halogenated trifluoromethylpiperidine derivatives represents a convergence of two distinct areas of synthetic organic chemistry that evolved over more than a century. The foundational work in trifluoromethyl chemistry traces back to 1892, when Frédéric Swarts developed early synthetic methods based on antimony fluoride reactions, treating benzotrichloride with antimony trifluoride to form trifluoromethylated aromatic compounds. This pioneering approach established the fundamental principles for introducing trifluoromethyl groups into organic molecules, laying the groundwork for future developments in fluorinated pharmaceutical chemistry.

The systematic investigation of trifluoromethyl groups in relationship to biological activity began with F. Lehmann in 1927, marking the first recognition of the unique properties that fluorinated substituents could impart to bioactive molecules. This early research demonstrated that trifluoromethyl groups could significantly alter the pharmacological profiles of organic compounds, leading to enhanced metabolic stability, improved lipophilicity, and modified biological activity patterns. The subsequent decades witnessed the development of more sophisticated synthetic methodologies, including the McLoughlin-Thrower reaction in 1968, which provided early coupling reactions using iodofluoroalkanes and iodoaromatic compounds with copper catalysis.

The emergence of trifluoromethylpyridine derivatives as significant pharmaceutical intermediates gained momentum in the early 1980s with the development of economically feasible processes for synthesizing trifluoromethylpyridine intermediates from 3-picoline. Research and development activities involving trifluoromethylpyridine derivatives demonstrated rapid and consistent growth throughout this period, as pharmaceutical companies recognized the unique advantages offered by these fluorinated heterocycles. The introduction of fluazifop-butyl as the first trifluoromethylpyridine derivative in the agrochemical market in 1982 marked a pivotal moment in the commercial application of these compounds.

Table 2. Historical Milestones in Trifluoromethylated Heterocycle Development

Year Milestone Researcher/Organization Significance
1892 First trifluoromethyl synthesis Frédéric Swarts Antimony fluoride-based methodology
1927 Biological activity investigation F. Lehmann First systematic study of trifluoromethyl biological effects
1968 McLoughlin-Thrower reaction McLoughlin & Thrower Early coupling reaction for fluoroalkanes
1980s Industrial trifluoromethylpyridine processes Various pharmaceutical companies Economically viable large-scale synthesis
1982 First commercial trifluoromethylpyridine Ishihara Sangyo Kaisha Fluazifop-butyl introduction

The integration of piperidine chemistry with trifluoromethyl substitution patterns emerged as researchers sought to combine the favorable pharmacokinetic properties of piperidine rings with the enhanced stability and bioactivity associated with trifluoromethyl groups. Piperidine derivatives have long been recognized as privileged structures in medicinal chemistry due to their favorable absorption, distribution, metabolism, and excretion profiles. The addition of trifluoromethyl substituents to these scaffolds created a new class of compounds with improved drug-like properties, including enhanced membrane permeability, increased metabolic stability, and modified receptor binding profiles.

Significance of α-Chloroketone Functionality in Medicinal Chemistry

The α-chloroketone functional group has established itself as one of the most versatile and strategically important structural motifs in medicinal chemistry, with a rich history spanning over two centuries since its initial discovery and characterization in the late eighteenth century. The unique reactivity profile of α-chloroketones derives from the synergistic electronic effects of the carbonyl group and the α-positioned halogen atom, creating an exceptionally electrophilic carbon center that readily undergoes nucleophilic substitution reactions with biological targets. This reactivity pattern has made α-chloroketones invaluable as covalent modifiers of enzymatic active sites, enabling the development of mechanism-based inhibitors with enhanced selectivity and potency compared to reversible inhibitors.

The pharmaceutical industry has extensively utilized chlorine chemistry, with statistical analyses revealing that more than 88 percent of pharmaceuticals in the United States depend on chlorine chemistry for their therapeutic activity. Among 233 approved drugs examined in comprehensive studies, 163 compounds (approximately 73 percent) contained at least one chlorine atom, with 23 percent containing two chlorine atoms and smaller percentages containing higher numbers of chlorine substituents. Notably, 98 percent of these chlorinated pharmaceuticals featured monosubstituted carbon-chlorine bonds, with only four compounds containing disubstituted arrangements and no approved drugs featuring trisubstituted chlorine patterns.

The mechanistic basis for the enhanced biological activity of α-chloroketones lies in their ability to form irreversible covalent bonds with nucleophilic amino acid residues, particularly cysteine, serine, and histidine residues in enzyme active sites. The electron-withdrawing nature of the carbonyl group significantly increases the electrophilicity of the α-carbon, making it approximately 35,700 times more reactive toward nucleophilic substitution compared to simple alkyl chlorides. This enhanced reactivity enables α-chloroketones to selectively target specific enzymatic pathways while minimizing off-target interactions with less nucleophilic biological molecules.

Table 3. Reactivity Comparison of α-Chloroketones vs. Simple Alkyl Chlorides

Nucleophile n-Propyl Chloride (Relative Rate) Phenacyl Chloride (Relative Rate) α-Chloroacetone (Relative Rate)
Potassium Iodide 1 105,000 35,700
Thiosulfate Ion 1 1,600 1,400
Acetate Ion 1 228 198
Thiocyanate Ion 1 770 401

The strategic incorporation of α-chloroketone functionality into pharmaceutical scaffolds has enabled the development of numerous clinically successful drugs targeting diverse therapeutic areas. The covalent modification mechanism provides several advantages over reversible inhibition, including prolonged duration of action, reduced susceptibility to drug resistance, and the ability to achieve complete enzyme inhibition even at substoichiometric concentrations. The selectivity of α-chloroketone inhibitors can be fine-tuned through careful design of the surrounding molecular architecture, enabling the development of highly specific therapeutic agents with minimal side effects.

Research investigations have demonstrated that the combination of α-chloroketone functionality with trifluoromethylated piperidine scaffolds creates compounds with unique pharmacological profiles that leverage the advantages of both structural elements. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, while the α-chloroketone provides the necessary reactivity for covalent target engagement. This synergistic combination has proven particularly valuable in the development of enzyme inhibitors for neurological and oncological applications, where precise target selectivity and prolonged duration of action are critical therapeutic requirements.

The continued evolution of α-chloroketone-based drug design reflects the ongoing recognition of this functional group's unique capabilities in modern pharmaceutical research. Current synthetic methodologies enable the precise positioning of chloroketone functionalities within complex molecular architectures, facilitating the development of next-generation therapeutics with improved efficacy, selectivity, and safety profiles. The integration of computational design approaches with traditional medicinal chemistry strategies has further enhanced the ability to predict and optimize the biological activity of α-chloroketone-containing compounds, ensuring their continued importance in drug discovery efforts.

Properties

IUPAC Name

2-chloro-1-[3-(trifluoromethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClF3NO/c9-4-7(14)13-3-1-2-6(5-13)8(10,11)12/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQMJOAWCZVPQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2-chloro-1-[3-(trifluoromethyl)piperidin-1-yl]ethan-1-one typically involves the nucleophilic substitution of 2-chloroacetyl chloride with a substituted piperidine amine, specifically 3-(trifluoromethyl)piperidine. This approach is consistent with the preparation of related N-substituted chloroacetamides, where the amine nucleophile displaces the chloride on the acetyl chloride to form the amide bond.

Detailed Preparation Method

Stepwise Procedure:

Step Reagents/Conditions Description
1 3-(Trifluoromethyl)piperidine Starting amine substrate
2 2-Chloroacetyl chloride Acylating agent
3 Base (e.g., triethylamine or aqueous sodium bicarbonate) To neutralize HCl formed
4 Solvent (e.g., dichloromethane or ethyl acetate) Medium for reaction
5 Temperature control (0°C to ambient) To control reaction rate and avoid side reactions

Typical reaction: The 3-(trifluoromethyl)piperidine is dissolved in an organic solvent and cooled to 0°C. To this, 2-chloroacetyl chloride is added dropwise under stirring. A base such as triethylamine or sodium bicarbonate solution is added to trap the released HCl and drive the reaction forward. The mixture is stirred for a period (usually 1-3 hours) at low temperature, then allowed to warm to room temperature to complete the reaction. The product is then extracted, dried, and purified by column chromatography or recrystallization.

Supporting Literature and Analogous Syntheses

  • The preparation of N-substituted 2-chloroacetamides by reaction of the corresponding amine with 2-chloroacetyl chloride under basic conditions is well documented in the literature. This method is broadly applicable to piperidine derivatives including trifluoromethyl-substituted analogs.

  • In a study on related compounds, 2-chloro-N-arylacetamides were prepared by stirring the appropriate arylamine with 2-chloroacetyl chloride under basic conditions, yielding high purity products suitable for further transformations.

  • The patent literature describes similar acylation reactions involving chloroacetyl chloride and amines, with careful control of temperature and pH to optimize yield and purity.

Purification and Characterization Notes

  • After reaction completion, the mixture is typically quenched with saturated sodium bicarbonate to neutralize residual acid.

  • Organic extraction with solvents such as dichloromethane followed by drying over anhydrous sodium sulfate is standard.

  • Purification is often achieved by silica gel column chromatography using appropriate eluents.

  • Characterization includes NMR, IR, and mass spectrometry to confirm the presence of the chloroacetamide group and trifluoromethyl-substituted piperidine moiety.

Data Table: Summary of Preparation Parameters

Parameter Typical Value/Condition Notes
Starting amine 3-(Trifluoromethyl)piperidine Commercially available or synthesized separately
Acylating agent 2-Chloroacetyl chloride Used stoichiometrically or slight excess
Base Triethylamine or NaHCO3 Neutralizes HCl formed
Solvent Dichloromethane, ethyl acetate Anhydrous preferred
Temperature 0°C to room temperature Controls reaction rate and side reactions
Reaction time 1-3 hours Monitored by TLC or HPLC
Workup Aqueous bicarbonate wash, organic extraction Removes impurities
Purification Silica gel chromatography Ensures product purity
Yield Typically moderate to high (50-80%) Dependent on scale and conditions

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]ethan-1-one can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted piperidine derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural features.

    Materials Science: It is used in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]ethan-1-one involves its interaction with biological targets such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its passage through biological membranes.

Comparison with Similar Compounds

(a) Cathepsin-S Inhibitors

Compounds like 2-[1-(cyclohexylmethyl)piperidin-4-yl]-1-{3-[3-{[2-(piperidin-1-yl)ethyl]sulfanyl}-4-(trifluoromethyl)phenyl]-1-propyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl}ethan-1-one (PDB: 5QC7) share the trifluoromethyl-piperidine motif. These inhibitors bind to Cathepsin-S via hydrophobic interactions with the CF₃ group and halogen bonding with chloro substituents .

(b) Butyrylcholinesterase Inhibitors

Pyranone-carbamate derivatives (e.g., 6k) synthesized from 2-chloro-1-(piperidin-1-yl)ethan-1-one exhibit selective inhibition of butyrylcholinesterase, a target for Alzheimer’s disease. The chloroacetyl group facilitates covalent binding to the enzyme’s active site .

Key Findings and Implications

Trifluoromethyl vs. Chloro Substitutents : The CF₃ group in the target compound improves metabolic stability compared to simple chloro analogues, making it more suitable for in vivo applications .

Piperidine vs. Piperazine : Piperazine derivatives (e.g., ) exhibit enhanced solubility but reduced steric bulk compared to piperidine analogues.

Biological Activity

2-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]ethan-1-one, a compound featuring a piperidine ring with a trifluoromethyl substituent, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and applications in biological research, particularly in the context of drug development and enzyme inhibition.

Chemical Structure and Properties

The molecular formula for this compound is C8H11ClF3NOC_8H_{11}ClF_3NO with a molecular weight of 229.63 g/mol. The compound is characterized by:

  • Chloroacetyl group : Imparts reactivity towards nucleophiles.
  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability.

Synthesis

The synthesis typically involves the reaction of 3-(trifluoromethyl)piperidine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction conditions are controlled to manage exothermic reactions and prevent side products.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The chloroacetyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of their activity.
  • Receptor Modulation : The compound may interact with receptors involved in neurological functions, potentially influencing neurotransmitter pathways.

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

Study Focus Findings
Cytotoxicity Demonstrated cytotoxic effects in cancer cell lines, suggesting potential as an anticancer agent .
Enzyme Inhibition Shown to inhibit specific enzymes linked to neurodegenerative diseases, enhancing cholinesterase inhibition .
Pharmacokinetics The trifluoromethyl group improves absorption and distribution, making it suitable for drug design.

Case Studies

  • Cancer Therapy : A study indicated that derivatives similar to this compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .
  • Neurological Applications : Research on piperidine derivatives has shown that modifications can lead to compounds with dual action against cholinesterase and beta-secretase enzymes, targeting Alzheimer's disease mechanisms .

Comparison with Similar Compounds

The unique structure of this compound sets it apart from other piperidine derivatives:

Compound Name Structural Feature Biological Activity
2-Chloro-1-(1-chlorocyclopropyl)ethan-1-oneCyclopropyl instead of piperidineLimited enzyme inhibition studies available
2-Chloro-1-(6-methoxy-tetrahydroquinolin-1-yl)ethan-1-oneTetrahydroquinoline ringPotential CNS activity but less studied

Q & A

What are the common synthetic routes for preparing 2-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]ethan-1-one, and how can reaction conditions be optimized?

Basic Research Question
A typical route involves nucleophilic substitution between a chloroacetyl chloride derivative and a substituted piperidine. For example, intermediates like 2-chloro-1-(piperidin-1-yl)ethan-1-one can be synthesized by heating a precursor (e.g., compound 7) with acetamide derivatives in dimethylformamide (DMF) containing catalytic potassium iodide (KI) . Optimization may focus on solvent polarity (DMF enhances nucleophilicity), temperature control (60–80°C to balance reactivity and side reactions), and catalyst loading (KI facilitates halide displacement). Purity can be improved via recrystallization or column chromatography.

How can the crystal structure and intermolecular interactions of this compound be analyzed using X-ray crystallography and Hirshfeld surface analysis?

Advanced Research Question
Single-crystal X-ray diffraction (SCXRD) is used to determine the compound’s molecular geometry, bond angles, and packing motifs. For example, in related piperidinyl derivatives, SCXRD revealed chair conformations of the piperidine ring and intermolecular C–H⋯O/F interactions . Hirshfeld surface analysis quantifies close contacts (e.g., F⋯H, Cl⋯H) and identifies dominant interactions (van der Waals, hydrogen bonds). Software like CrystalExplorer can map surfaces and generate fingerprint plots to compare interaction profiles with analogs .

What computational methods (e.g., DFT) are suitable for studying the electronic properties and stability of this compound?

Advanced Research Question
Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level can predict molecular electrostatic potential (MEP), frontier orbitals (HOMO-LUMO gaps), and thermodynamic stability . For instance, the trifluoromethyl group’s electron-withdrawing effect can be analyzed via charge distribution maps. Solvent effects (e.g., polarizable continuum models) and conformational analysis (scanning dihedral angles) further refine stability predictions. Software packages like Gaussian or ORCA are commonly used, with results validated against experimental data (e.g., NMR, IR) .

How does the presence of the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question
The trifluoromethyl (-CF₃) group enhances electrophilicity at the carbonyl carbon, making the compound more reactive toward nucleophiles (e.g., amines, thiols). In Pd-catalyzed α-arylation reactions, the -CF₃ group stabilizes transition states through inductive effects, as seen in analogs like 2,2-difluoro-1-(piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethan-1-one . Kinetic studies (e.g., monitoring reaction rates via LC-MS) and Hammett plots can quantify electronic effects. Substituent variations (e.g., -Cl vs. -CF₃) may be compared to isolate steric/electronic contributions .

What analytical techniques (e.g., HRMS, NMR) are critical for characterizing this compound and ensuring purity?

Basic Research Question
High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and isotopic patterns (e.g., [M+H]+ peaks for C₉H₁₂ClF₃NO). For structural elucidation, ¹H/¹³C NMR identifies protons adjacent to electronegative groups (e.g., δ 4.5–5.5 ppm for CH₂Cl; δ 120–125 ppm for CF₃ in ¹⁹F NMR) . Purity is assessed via HPLC (C18 columns, acetonitrile/water gradients) or GC-MS. Differential Scanning Calorimetry (DSC) determines melting points and polymorphic stability .

How can one design analogs of this compound to study structure-activity relationships (SAR), and what substituents are most impactful?

Advanced Research Question
Key modifications include varying the piperidine substituents (e.g., 3-CF₃ vs. 4-CF₃) or replacing the chloroacetyl group with bromo/iodo analogs to alter reactivity. For example, replacing the piperidine ring with a morpholine or thiomorpholine moiety can modulate lipophilicity and bioavailability . Biological assays (e.g., enzyme inhibition) paired with computational docking (AutoDock Vina) identify critical interactions. QSAR models using descriptors like logP, molar refractivity, and Hammett σ constants can predict activity trends .

What are the challenges in resolving data contradictions between experimental and computational results for this compound?

Advanced Research Question
Discrepancies may arise from solvent effects in DFT (implicit vs. explicit models) or crystal packing forces not accounted for in gas-phase calculations. For example, SCXRD might show shorter C–F bond lengths than DFT due to intermolecular interactions. To resolve this, hybrid methods like ONIOM (combining QM/MM) or molecular dynamics (MD) simulations under periodic boundary conditions can bridge gaps . Validation via spectroscopic data (e.g., comparing calculated vs. experimental IR frequencies) is critical .

How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Basic Research Question
Stability studies involve incubating the compound in buffers (pH 1–13) at 25–60°C, with aliquots analyzed via HPLC at intervals (e.g., 0, 24, 48 hours) to track degradation. Arrhenius plots estimate activation energy (Ea) for thermal decomposition. For hydrolytic stability, LC-MS identifies breakdown products (e.g., hydrolysis of the chloroacetyl group to carboxylic acid). Solid-state stability is assessed via accelerated aging (40°C/75% RH) and XRD to detect polymorphic changes .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]ethan-1-one
Reactant of Route 2
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2-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]ethan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.